2-([1,1'-Biphenyl]-4-yl)-4-(3-bromo-5-chlorophenyl)-6-phenyl-1,3,5-triazine
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Overview
Description
2-([1,1’-Biphenyl]-4-yl)-4-(3-bromo-5-chlorophenyl)-6-phenyl-1,3,5-triazine is a complex organic compound that belongs to the class of triazines. Triazines are heterocyclic compounds containing three nitrogen atoms in a six-membered ring. This particular compound is characterized by the presence of biphenyl, bromo, chloro, and phenyl groups, making it a unique and versatile molecule in various chemical applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-([1,1’-Biphenyl]-4-yl)-4-(3-bromo-5-chlorophenyl)-6-phenyl-1,3,5-triazine typically involves multiple steps, including the formation of intermediate compounds. One common method involves the Suzuki cross-coupling reaction, where 1-bromo-3-chloro-5-iodobenzene is reacted with arylboronic acids . This reaction allows for the attachment of various substituents to tailor the chemical structure.
Industrial Production Methods
Industrial production of this compound may involve the use of high-selectivity bromination and chlorination techniques. For example, the preparation of 5-bromo-2-chlorobenzoic acid can be achieved using dibrominated amino silica gel as a brominating reagent and iron trifluoromethanesulfonate as a catalyst . This method is environmentally friendly and suitable for large-scale production.
Chemical Reactions Analysis
Types of Reactions
2-([1,1’-Biphenyl]-4-yl)-4-(3-bromo-5-chlorophenyl)-6-phenyl-1,3,5-triazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can be carried out using common reducing agents.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzylic position.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Nucleophilic substitution reactions often involve reagents like N-bromosuccinimide (NBS) for bromination.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, bromination at the benzylic position can lead to the formation of brominated derivatives .
Scientific Research Applications
2-([1,1’-Biphenyl]-4-yl)-4-(3-bromo-5-chlorophenyl)-6-phenyl-1,3,5-triazine has a wide range of applications in scientific research, including:
Chemistry: Used as an intermediate in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a lead compound in drug discovery.
Industry: Utilized in the production of agrochemicals, pharmaceuticals, and dyestuffs.
Mechanism of Action
The mechanism of action of 2-([1,1’-Biphenyl]-4-yl)-4-(3-bromo-5-chlorophenyl)-6-phenyl-1,3,5-triazine involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, depending on its structure and functional groups. The exact pathways and targets are still under investigation, but it is known to interact with various biological molecules through hydrogen bonding, hydrophobic interactions, and van der Waals forces .
Comparison with Similar Compounds
Similar Compounds
Uniqueness
2-([1,1’-Biphenyl]-4-yl)-4-(3-bromo-5-chlorophenyl)-6-phenyl-1,3,5-triazine is unique due to its complex structure, which includes multiple aromatic rings and halogen substituents. This complexity allows for a wide range of chemical reactions and applications, making it a valuable compound in various fields of research and industry.
Properties
Molecular Formula |
C27H17BrClN3 |
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Molecular Weight |
498.8 g/mol |
IUPAC Name |
2-(3-bromo-5-chlorophenyl)-4-phenyl-6-(4-phenylphenyl)-1,3,5-triazine |
InChI |
InChI=1S/C27H17BrClN3/c28-23-15-22(16-24(29)17-23)27-31-25(20-9-5-2-6-10-20)30-26(32-27)21-13-11-19(12-14-21)18-7-3-1-4-8-18/h1-17H |
InChI Key |
CRECCMVICOWERQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)C3=NC(=NC(=N3)C4=CC=CC=C4)C5=CC(=CC(=C5)Br)Cl |
Origin of Product |
United States |
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